(2-Pentylphenyl)methanol
Description
(2-Pentylphenyl)methanol is a substituted benzyl alcohol derivative featuring a pentyl group at the ortho position of the phenyl ring and a hydroxymethyl (-CH$_2$OH) group. This compound is synthesized via a reaction pathway involving kugelrohr distillation, yielding 82% as a white to yellow oil . The pentyl chain enhances lipophilicity, influencing solubility and interaction with hydrophobic environments.
Properties
CAS No. |
110683-66-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2-pentylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
InChI Key |
QEFLAMNANSNAKU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CO |
Canonical SMILES |
CCCCCC1=CC=CC=C1CO |
Synonyms |
Benzenemethanol, 2-pentyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among substituted phenylmethanols arise from the nature and position of substituents on the aromatic ring. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (2-Pentylphenyl)methanol | C${12}$H${18}$O | 178.26 | Pentyl (C$5$H${11}$) at ortho position, hydroxymethyl group |
| 2-Phenethylbenzyl alcohol | C${15}$H${16}$O | 212.29 | Phenethyl (-CH$2$CH$2$C$6$H$5$) substituent at ortho position |
| (2-Chlorophenyl)(diphenylphosphoryl)-methanol | C${19}$H${16}$ClO$_2$P | 374.76 | Chlorophenyl and diphenylphosphoryl groups, enhancing electronic diversity |
| (2-Methoxyphenyl)(phenyl)methanol | C${14}$H${14}$O$_2$ | 214.26 | Methoxy (-OCH$_3$) at ortho position, diarylmethanol structure |
| (4-Butylphenyl)methanol | C${11}$H${16}$O | 164.24 | Shorter butyl (C$4$H$9$) chain at para position |
| (2-(Phenylethynyl)phenyl)methanol | C${15}$H${12}$O | 208.26 | Rigid phenylethynyl (-C≡CC$6$H$5$) substituent |
Physicochemical Properties
- Lipophilicity: Longer alkyl chains (e.g., pentyl in this compound) increase hydrophobicity compared to shorter chains (e.g., butyl in (4-Butylphenyl)methanol), impacting solubility in polar solvents .
- Boiling/Melting Points: Bulky substituents like phenylethynyl (in (2-(Phenylethynyl)phenyl)methanol) introduce rigidity, likely elevating melting points .
- Acidity: Electron-withdrawing groups (e.g., Cl in (2-Chlorophenyl)(diphenylphosphoryl)-methanol) enhance hydroxyl group acidity, increasing reactivity in deprotonation or nucleophilic reactions .
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